Tco-peg8-tco

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

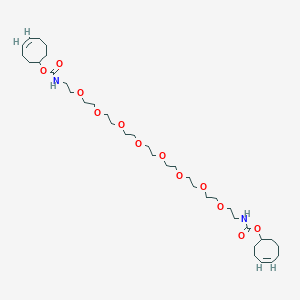

Tco-peg8-tco, also known as di(cyclooct-4-en-1-yl) (3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diyl)dicarbamate, is a polyethylene glycol-based compound. It is primarily used as a PROTAC linker, which facilitates the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to degrade specific proteins within cells, making this compound a valuable tool in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tco-peg8-tco is synthesized through a series of chemical reactions involving the attachment of trans-cyclooctene (TCO) groups to a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:

Activation of PEG: The PEG chain is activated using a suitable reagent, such as a carbodiimide, to introduce reactive groups.

Attachment of TCO Groups: The activated PEG is then reacted with TCO groups under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade reagents.

Scalable Reaction Conditions: The activated PEG is reacted with TCO groups in large reactors, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tco-peg8-tco undergoes several types of chemical reactions, including:

Cycloaddition Reactions: The TCO groups in this compound react with tetrazine compounds in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.

Substitution Reactions: The PEG backbone can undergo substitution reactions with various functional groups, allowing for further modification.

Common Reagents and Conditions

Tetrazine Compounds: Used in cycloaddition reactions with TCO groups.

Carbodiimides: Used for the activation of PEG chains.

Solvents: Common solvents include dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various PROTACs and other bioconjugates, which are used in research and therapeutic applications .

Scientific Research Applications

Tco-peg8-tco has a wide range of scientific research applications, including:

Chemical Synthesis: Used as a linker in the synthesis of complex molecules.

Bio-Conjugation: Facilitates the precise labeling and tagging of biomolecules for biomedical research.

Molecular Imaging: Used in the development of imaging agents for diagnostic purposes.

Drug Delivery: Enhances the pharmacokinetic properties and targeting capabilities of therapeutic agents

Mechanism of Action

Tco-peg8-tco exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Tco-peg4-tco: A shorter PEG linker with similar reactivity but different solubility and pharmacokinetic properties.

Tco-peg12-tco: A longer PEG linker with enhanced solubility and longer circulation time in vivo.

Uniqueness

Tco-peg8-tco is unique due to its optimal balance between solubility, reactivity, and pharmacokinetic properties. Its PEG8 backbone provides sufficient flexibility and water solubility, while the TCO groups ensure efficient and specific reactions with tetrazine compounds .

Biological Activity

Tco-PEG8-TCO (trans-cyclooctene polyethylene glycol) is a synthetic compound that has garnered significant attention in the field of biochemistry and drug delivery due to its unique bioorthogonal properties. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and relevant research findings.

Structure and Properties

This compound consists of a trans-cyclooctene moiety linked to an eight-unit polyethylene glycol chain. This structure enhances its solubility in aqueous environments and facilitates its use in bioorthogonal reactions, particularly with tetrazine-containing compounds. The compound's design allows for rapid and selective reactions, making it a versatile tool in bioconjugation applications.

| Property | Details |

|---|---|

| Molecular Formula | C₃₆H₆₄N₂O₁₂ |

| Molecular Weight | 716.90 g/mol |

| CAS Number | 2353409-67-1 |

The primary biological activity of this compound is rooted in its ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine derivatives. This reaction is characterized by:

- Rapid kinetics: The reaction occurs quickly under physiological conditions.

- Catalyst independence: It does not require metal catalysts or elevated temperatures, which enhances its biocompatibility.

- Stable covalent bond formation: The compound can form stable amide bonds with primary and secondary amines, facilitating the conjugation of various biomolecules.

These properties are particularly beneficial for developing targeted drug delivery systems and antibody-drug conjugates (ADCs), where precise targeting is essential for maximizing therapeutic efficacy while minimizing side effects.

Applications in Drug Delivery

This compound has been extensively studied for its role in drug delivery systems. Its ability to selectively label and track biomolecules within biological systems offers insights into cellular processes and molecular interactions. Notably, this compound has been utilized in:

- Antibody-Drug Conjugates (ADCs): The compound is used as a linker to attach therapeutic agents to antibodies, enhancing the stability and efficacy of ADCs in preclinical models .

- Selective Recruitment of Antibodies: Research demonstrated that this compound can facilitate the selective recruitment of antibodies to cancer cells through bioorthogonal chemistry, improving targeting accuracy .

- Surface Functionalization: this compound has been employed to modify material surfaces for biomedical applications, allowing for the attachment of bioactive molecules without compromising their activity .

Case Study 1: Antibody Recruitment to Tumor Cells

A study explored the use of this compound in conjunction with pH-low insertion peptides (pHLIP) to recruit antibodies selectively to tumor cells. The research highlighted the efficiency of Tz-TCO ligation for performing chemistry in vivo, demonstrating that this method could bypass traditional target identification processes .

Case Study 2: PROTAC Development

This compound has been integrated into PROTAC (Proteolysis Targeting Chimeras) systems, which utilize the ubiquitin-proteasome pathway to selectively degrade target proteins. This application illustrates the compound's versatility in developing novel therapeutic strategies aimed at combating diseases such as cancer .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other PEG-based linkers but offers unique advantages due to its rapid reaction rates and stability:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| DBCO-PEG | Cyclooctyne | Higher reactivity; used in SPAAC reactions |

| Azide-PEG | Azide | Requires copper catalysts for cycloaddition |

| BCN-PEG | Bicyclo[6.1.0]non-4-yne | Faster reaction rates than azides |

| Maleimide-PEG | Maleimide | Commonly used for thiol-maleimide coupling |

Properties

Molecular Formula |

C36H64N2O12 |

|---|---|

Molecular Weight |

716.9 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C36H64N2O12/c39-35(49-33-11-7-3-1-4-8-12-33)37-15-17-41-19-21-43-23-25-45-27-29-47-31-32-48-30-28-46-26-24-44-22-20-42-18-16-38-36(40)50-34-13-9-5-2-6-10-14-34/h1-3,5,33-34H,4,6-32H2,(H,37,39)(H,38,40)/b3-1-,5-2- |

InChI Key |

SPZWBIMXUPJMBJ-LEWNYYKSSA-N |

Isomeric SMILES |

C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.